molecular formula C20H21N3O4 B11386468 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11386468
M. Wt: 367.4 g/mol
InChI Key: SVAQVVZWJDBPGT-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with methoxyphenyl and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the phenoxyacetamide moiety: This can be synthesized through nucleophilic substitution reactions, where the phenoxy group is introduced to an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the specific reaction but often involve the use of strong acids or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(methyl)phenoxy]acetamide
  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)14-4-10-17(11-5-14)26-12-18(24)21-20-19(22-27-23-20)15-6-8-16(25-3)9-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

SVAQVVZWJDBPGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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